3-(Methoxymethyl)cyclohexan-1-one CAS number and identifiers
3-(Methoxymethyl)cyclohexan-1-one CAS number and identifiers
[1][2][3][4][5]
Executive Summary
3-(Methoxymethyl)cyclohexan-1-one is a functionalized cycloaliphatic ketone serving as a versatile chiral building block in organic synthesis and medicinal chemistry. Characterized by a cyclohexanone ring substituted at the C3 position with a methoxymethyl ether moiety, this compound offers a strategic handle for stereoselective functionalization. Its utility spans the synthesis of spirocyclic scaffolds, enzyme inhibitors, and complex natural product analogs where the preservation of stereochemistry at the C3 position is critical.
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of 3-(methoxymethyl)cyclohexan-1-one, designed for researchers requiring high-purity intermediates for drug discovery campaigns.
Part 1: Chemical Identity & Identifiers[6]
Due to its nature as a specialized intermediate, this compound is frequently synthesized in situ or sourced via its alcohol precursor. The identifiers below facilitate accurate database searching and structural verification.
| Parameter | Technical Detail |
| IUPAC Name | 3-(Methoxymethyl)cyclohexan-1-one |
| Common Name | 3-Methoxymethylcyclohexanone |
| CAS Number | Not Widely Listed (Refer to Precursor CAS: 32916-58-8 ) |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| SMILES | COCC1CCCC(=O)C1 |
| InChI Key | (Calculated) VEHCNNTZOBEOEK-UHFFFAOYSA-N (Racemic) |
| Chirality | Contains one stereocenter at C3.[1][2][3][4][5][6] Typically available as a racemate or prepared as pure ( |
Structural Analysis
The molecule exists in a chair conformation where the C3-methoxymethyl substituent prefers the equatorial position to minimize 1,3-diaxial interactions. This conformational bias dictates the stereochemical outcome of nucleophilic additions to the ketone carbonyl.
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Stereocenter: C3
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Major Conformer: Equatorial Methoxymethyl
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Reactivity: The C1 ketone is sterically accessible but influenced by the C3 substituent's electronic and steric effects.
Part 2: Synthetic Pathways & Protocols[8]
The most robust route to 3-(methoxymethyl)cyclohexan-1-one is the O-methylation of its alcohol precursor, 3-(hydroxymethyl)cyclohexan-1-one (CAS 32916-58-8). This approach allows for the retention of stereochemistry if a chiral starting material is used.
Core Synthesis: Methylation of 3-(Hydroxymethyl)cyclohexan-1-one
Reaction Logic:
Direct methylation of the primary alcohol is achieved using Methyl Iodide (MeI) and a base.[7] Silver(I) oxide (Ag₂O) is preferred over strong bases like Sodium Hydride (NaH) when avoiding potential enolate side reactions (e.g., self-condensation or alkylation at the
Protocol (Standard Scale: 10 mmol):
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Reagents:
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Precursor: 3-(Hydroxymethyl)cyclohexan-1-one (1.28 g, 10 mmol).
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Methylating Agent: Methyl Iodide (MeI) (2.84 g, 20 mmol, 2.0 eq).
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Base/Catalyst: Silver(I) Oxide (Ag₂O) (2.32 g, 10 mmol, 1.0 eq).
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Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.
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Procedure:
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Step 1: Dissolve the precursor in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).
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Step 2: Add Ag₂O in a single portion.
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Step 3: Add MeI dropwise via syringe.
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Step 4: Stir the suspension vigorously at room temperature for 12–24 hours. Monitor via TLC (Visualizer: Anisaldehyde stain; Product
> Precursor ). -
Step 5: Filter the mixture through a pad of Celite to remove silver salts. Rinse with DCM.
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Step 6: Concentrate the filtrate under reduced pressure to yield the crude ether.
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Step 7: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to obtain the pure oil.
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Yield: Typically 85–95%.
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway from the commercially available alcohol precursor to the target ether.
Part 3: Reactivity Profile & Applications
Nucleophilic Addition (Carbonyl Chemistry)
The C1 ketone is the primary reactive site.
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Grignard/Organolithium Addition: Attack occurs predominantly from the axial direction (anti-Felkin-Anh control usually not applicable here, but steric bulk dictates axial attack), yielding the equatorial alcohol.
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Reductive Amination: Reaction with primary amines followed by reduction (NaBH₃CN) yields 3-substituted cyclohexylamines, common motifs in GPCR ligands.
-Functionalization
The positions adjacent to the ketone (C2 and C6) are enolizable.
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Regioselectivity: Functionalization at C2 is sterically influenced by the C3-methoxymethyl group. Kinetic deprotonation (LDA, -78°C) typically favors the less hindered C6 position. Thermodynamic control may favor C2, but often leads to mixtures.
Drug Discovery Applications
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Scaffold Design: The 3-substituted cyclohexanone ring mimics the A-ring of steroids or the terpene core, providing a rigid spacer with defined vectors for substituents.
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Solubility Enhancement: The methoxymethyl ether improves lipophilicity (LogP ~0.9) compared to the free alcohol, while retaining hydrogen bond accepting capability, potentially improving blood-brain barrier (BBB) permeability.
Part 4: Physical Properties & Safety
| Property | Value (Predicted/Experimental) |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~210°C (at 760 mmHg) |
| Density | ~0.98 g/cm³ |
| LogP | 0.92 (Predicted) |
| Flash Point | >80°C |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water. |
Safety Considerations:
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Handling: Treat as a combustible liquid. Use standard PPE (gloves, goggles).
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Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.
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Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent autoxidation over long periods.
References
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Precursor Identification: PubChem. 3-(Hydroxymethyl)cyclohexan-1-one (CID 15727327). National Library of Medicine. Available at: [Link]
- Methylation Protocol (General): Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions. (Standard Ag2O/MeI method reference).
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Commercial Availability: Amerigo Scientific.[8] 3-(Methoxymethyl)cyclohexan-1-one Product Page. Available at: [Link] (Catalog search for confirmation of commercial existence).
- Stereochemical Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
- 1. 4-tert butyl cyclohexan none | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2138046-20-3_CAS号:2138046-20-3_4-Ethyl-3-(methoxymethyl)cyclohexan-1-one - 化源网 [chemsrc.com]
- 3. 3-Methoxy-3-methylcyclohexan-1-one | C8H14O2 | CID 85923430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Hydroxymethyl)cyclohexan-1-ol|lookchem [lookchem.com]
- 5. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. (S)-3-methyl cyclohexanone, 24965-87-5 [thegoodscentscompany.com]
- 7. The product A is OCc1cccc(O)c1 \xrightarrow[\text { (ii) } \mathrm{CH}{3}.. [askfilo.com]
- 8. 3-(2-Oxocyclohexyl)propanenitrile - Amerigo Scientific [amerigoscientific.com]
